Scientific Field: Pharmacology and Medicine
Methods of Application: The compounds were synthesized and then tested for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra.
Scientific Field: Environmental Science and Analytical Chemistry
Application Summary: “1-(Pyridin-2-yl)piperazin-2-one” may be employed as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC.
Methods of Application: The compound is used as a reagent in reversed-phase HPLC to determine the presence of isocyanates in air.
Application Summary: “1-(Pyridin-2-yl)piperazin-2-one” may be employed as a reagent for the fluorometric determination of airborne diisocyanates.
Methods of Application: The compound is used as a reagent in a fluorometric method to determine the presence of diisocyanates in air.
Scientific Field: Organic Chemistry
Methods of Application: The sequence has been applied for a short.
1-(Pyridin-2-yl)piperazin-2-one is a heterocyclic compound characterized by a piperazine ring substituted with a pyridine moiety. Its chemical structure can be represented as follows:
This compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of both the piperazine and pyridine functionalities, which are common in many pharmacologically active compounds.
The biological activity of 1-(Pyridin-2-yl)piperazin-2-one is significant due to its structural features that allow it to interact with various biological targets. Research indicates that compounds within this class exhibit:
The specific biological activity of 1-(Pyridin-2-yl)piperazin-2-one requires further exploration through pharmacological studies.
Several synthetic routes have been developed for the preparation of 1-(Pyridin-2-yl)piperazin-2-one:
1-(Pyridin-2-yl)piperazin-2-one has several potential applications:
Interaction studies are crucial for understanding how 1-(Pyridin-2-yl)piperazin-2-one interacts with biological targets:
Several compounds share structural similarities with 1-(Pyridin-2-yl)piperazin-2-one, each exhibiting unique properties:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-(Pyridin-3-yl)piperazin-2-one | Similar piperazine structure; different pyridine substitution | Potential antipsychotic properties |
4-(Pyridin-2-yl)piperazine | Contains piperazine ring; different position of pyridine | Antidepressant activity |
Piperazine | Basic structure without additional substituents | Broad spectrum of pharmacological activities |
1-(Benzimidazolyl)piperazine | Contains benzimidazole instead of pyridine | Anticancer properties |
The uniqueness of 1-(Pyridin-2-yl)piperazin-2-one lies in its specific combination of functionalities that may enhance its interaction with biological targets compared to other similar compounds.
1-(Pyridin-2-yl)piperazin-2-one exhibits a distinctive molecular architecture characterized by the fusion of two prominent nitrogen-containing heterocycles: a pyridine ring and a piperazinone system. The compound possesses the molecular formula Carbon-9 Hydrogen-11 Nitrogen-3 Oxygen-1, corresponding to a molecular weight of 177.20 grams per mole. The structural framework consists of a six-membered piperazine ring bearing a carbonyl group at the 2-position, with the nitrogen atom at position 1 substituted by a 2-pyridyl moiety.
The three-dimensional molecular geometry reveals significant conformational flexibility, particularly around the bond connecting the piperazine and pyridine rings. Computational studies utilizing advanced molecular modeling techniques have established that the compound can adopt multiple low-energy conformations, with the pyridine ring capable of rotating relative to the piperazinone core. This conformational diversity contributes to the compound's potential for diverse molecular interactions and binding modes in biological systems.
The electronic structure of 1-(Pyridin-2-yl)piperazin-2-one reflects the combined influence of both heterocyclic components. The pyridine nitrogen atom provides a site for potential coordination chemistry and hydrogen bonding interactions, while the piperazinone carbonyl group serves as a hydrogen bond acceptor. The secondary amine nitrogen within the piperazine ring offers additional opportunities for chemical modification and molecular recognition events.
Classification within established chemical taxonomies places this compound among the organoheterocyclic compounds, specifically within the diazinane class. More precisely, it belongs to the piperazine subclass, which encompasses compounds containing the characteristic six-membered ring with nitrogen atoms at positions 1 and 4. The presence of the carbonyl functionality further classifies it as a lactam derivative, specifically a piperazin-2-one.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the preferred name being 1-pyridin-2-ylpiperazin-2-one. Alternative naming conventions recognize the compound as 1-(2-pyridyl)piperazin-2-one, reflecting the positional relationship between the pyridine substituent and the piperazinone core. The Chemical Abstracts Service has assigned the unique identifier 345310-98-7 to distinguish this compound from closely related structural analogs.
International chemical databases employ multiple identification systems to ensure unambiguous compound recognition. The International Chemical Identifier string for this compound is InChI=1S/Carbon-9-Hydrogen-11-Nitrogen-3-Oxygen-1/c13-9-7-10-5-6-12(9)8-3-1-2-4-11-8/h1-4,10H,5-7H2, providing a standardized representation of the molecular connectivity. The corresponding International Chemical Identifier Key, YAXQKAGUVNHYNL-UHFFFAOYSA-N, offers a compressed hash code for rapid database searching and cross-referencing.
Simplified Molecular Input Line Entry System notation presents the structure as C1CN(C(=O)CN1)C2=CC=CC=N2, explicitly defining the atomic connectivity and stereochemical relationships. This linear notation facilitates computational processing and automated structure searching across chemical databases and literature resources.
1-(Pyridin-2-yl)piperazin-2-one is a heterocyclic organic compound with the molecular formula C₉H₁₁N₃O and a molecular weight of 177.20 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service number 345310-98-7 and possesses the International Union of Pure and Applied Chemistry name 1-pyridin-2-ylpiperazin-2-one [1] [2]. The compound's chemical structure is represented by the Simplified Molecular Input Line Entry System notation C1CN(C(=O)CN1)C2=CC=CC=N2, which describes the connectivity between the piperazin-2-one ring and the pyridine moiety [1] [2].
The International Chemical Identifier for this compound is InChI=1S/C9H11N3O/c13-9-7-10-5-6-12(9)8-3-1-2-4-11-8/h1-4,10H,5-7H2, with the corresponding International Chemical Identifier Key being YAXQKAGUVNHYNL-UHFFFAOYSA-N [1] [2]. These identifiers provide unique structural representations that facilitate database searches and chemical information retrieval.
Table 1: Basic Molecular Properties of 1-(Pyridin-2-yl)piperazin-2-one
Property | Value |
---|---|
Molecular Formula | C₉H₁₁N₃O |
Molecular Weight | 177.20 g/mol |
CAS Number | 345310-98-7 |
InChI | InChI=1S/C9H11N3O/c13-9-7-10-5-6-12(9)8-3-1-2-4-11-8/h1-4,10H,5-7H2 |
InChIKey | YAXQKAGUVNHYNL-UHFFFAOYSA-N |
SMILES | C1CN(C(=O)CN1)C2=CC=CC=N2 |
IUPAC Name | 1-pyridin-2-ylpiperazin-2-one |
The compound exhibits properties characteristic of both heterocyclic amines and ketones, contributing to its potential biological activity [3]. The presence of the pyridine ring enhances its lipophilicity, which can influence its absorption and distribution in biological systems [3]. The piperazine component contributes to the compound's ability to form hydrogen bonds, affecting its solubility and reactivity [3].
The two-dimensional structure of 1-(Pyridin-2-yl)piperazin-2-one reveals a bicyclic system consisting of a six-membered piperazin-2-one ring connected to a pyridine ring through a nitrogen-carbon bond [1] [2]. The piperazin-2-one moiety contains two nitrogen atoms at positions 1 and 4 of the six-membered ring, with a carbonyl group at position 2 [1] [2]. The pyridine ring is attached to the tertiary nitrogen atom of the piperazine ring at the 2-position of the pyridine structure [1] [2].
Three-dimensional conformational analysis of similar pyridyl-piperazine compounds indicates that these molecules can adopt multiple conformations due to rotation around the nitrogen-carbon bond connecting the two ring systems [4] [5]. The preferred conformation is influenced by factors including steric interactions, electronic effects, and intermolecular forces [4]. Computational studies on related structures suggest that the molecule exhibits conformational flexibility with energy barriers that allow for rotation around the connecting bond [4] [5].
The piperazine ring typically adopts a chair conformation, which is energetically favored over boat or twist conformations [4] [6]. The orientation of the pyridine ring relative to the piperazine can be described by torsion angles that define the spatial arrangement of the two heterocyclic systems [4] [5]. The carbonyl group in the piperazin-2-one ring provides additional rigidity to the structure and influences the overall molecular geometry through its planar sp² hybridization [4].
Bond length analysis of related compounds suggests typical carbon-nitrogen single bond lengths of approximately 1.47 Angstroms for the piperazine ring carbons, while the carbon-oxygen double bond length is expected to be around 1.22 Angstroms [7]. The pyridine ring exhibits characteristic aromatic bond lengths with carbon-carbon distances of approximately 1.39 Angstroms and carbon-nitrogen distances of about 1.34 Angstroms [7].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 1-(Pyridin-2-yl)piperazin-2-one through analysis of both ¹H and ¹³C spectra [8]. The ¹H Nuclear Magnetic Resonance spectrum typically exhibits characteristic signals for the pyridine protons, piperazine methylene protons, and the secondary amine proton [8].
For related pyridyl-piperazine compounds, the pyridine protons appear as distinct multiplets in the aromatic region between 7.0 and 8.5 parts per million [9] [8]. The ortho proton adjacent to the nitrogen appears as a doublet of doublets at approximately 8.4 parts per million, while the meta and para protons appear at 7.7 and 7.1 parts per million respectively [8]. The piperazine methylene protons typically appear as triplets at approximately 3.8 and 3.2 parts per million for the protons adjacent to the tertiary and secondary nitrogens respectively [8].
The ¹³C Nuclear Magnetic Resonance spectrum provides information about the carbon framework of the molecule [10]. The carbonyl carbon typically appears around 170 parts per million, characteristic of lactam carbonyls [10]. The pyridine carbons appear in the aromatic region between 120-160 parts per million, while the piperazine methylene carbons appear in the aliphatic region around 40-50 parts per million [10] [11].
Table 2: Expected ¹H NMR Chemical Shifts for 1-(Pyridin-2-yl)piperazin-2-one
Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Pyridine H-6 | 8.4-8.5 | dd | 1H |
Pyridine H-4 | 7.6-7.8 | td | 1H |
Pyridine H-3 | 7.0-7.2 | dd | 1H |
Pyridine H-5 | 7.1-7.3 | td | 1H |
NCH₂CH₂N (α to tertiary N) | 3.7-3.9 | t | 2H |
NCH₂CH₂N (α to secondary N) | 3.1-3.3 | t | 2H |
COCH₂N | 3.6-3.8 | s | 2H |
NH | 2.8-3.0 | br s | 1H |
Mass spectrometry analysis of 1-(Pyridin-2-yl)piperazin-2-one provides molecular weight confirmation and fragmentation pattern information [12]. The molecular ion peak appears at mass-to-charge ratio 178 in positive ion mode, corresponding to the protonated molecular ion [M+H]⁺ [8] [12]. Additional adduct ions include the sodium adduct [M+Na]⁺ at mass-to-charge ratio 200 and the ammonium adduct [M+NH₄]⁺ at mass-to-charge ratio 195 [12].
Collision Cross Section measurements provide information about the gas-phase ion structure and can be used for compound identification [12]. The predicted Collision Cross Section for the protonated molecular ion [M+H]⁺ is approximately 139.0 square Angstroms, while the sodium adduct exhibits a slightly larger cross section of 145.5 square Angstroms [12].
Fragmentation patterns in tandem mass spectrometry experiments typically show loss of the pyridine ring or portions of the piperazine ring [8]. Common fragment ions include those resulting from alpha-cleavage adjacent to the nitrogen atoms and ring-opening reactions of the piperazine moiety [8].
Table 3: Mass Spectrometry Data for 1-(Pyridin-2-yl)piperazin-2-one
Ion Type | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 178.097 | 139.0 |
[M+Na]⁺ | 200.079 | 145.5 |
[M-H]⁻ | 176.083 | 139.6 |
[M+NH₄]⁺ | 195.124 | 153.8 |
[M+K]⁺ | 216.053 | 141.8 |
Infrared spectroscopy provides information about the vibrational modes of 1-(Pyridin-2-yl)piperazin-2-one, particularly the characteristic functional group absorptions [7] [13]. The most prominent absorption is the carbonyl stretch of the lactam group, which typically appears in the range of 1630-1690 wavenumbers, characteristic of six-membered lactams [14] [15]. This absorption is typically very strong due to the large dipole moment of the carbonyl group [15].
The nitrogen-hydrogen stretching vibration of the secondary amine appears as a medium intensity band in the range of 3200-3400 wavenumbers [7] [13]. Aromatic carbon-hydrogen stretching vibrations from the pyridine ring appear between 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches from the piperazine ring appear at 2800-3000 wavenumbers [7] [13].
The pyridine ring exhibits characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region between 1400-1600 wavenumbers [13] [16]. Ring breathing modes and out-of-plane bending vibrations appear at lower frequencies between 600-1000 wavenumbers [13] [17].
Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum [7] [17]. The pyridine ring breathing mode, which is typically strong in Raman spectroscopy, appears around 990 wavenumbers in similar compounds [18] [17].
Table 4: Expected Infrared Spectroscopic Frequencies for 1-(Pyridin-2-yl)piperazin-2-one
Vibrational Mode | Frequency Range (cm⁻¹) | Expected Intensity |
---|---|---|
N-H stretching | 3200-3400 | Medium |
C-H stretching (aromatic) | 3000-3100 | Medium |
C-H stretching (aliphatic) | 2800-3000 | Strong |
C=O stretching (lactam) | 1630-1690 | Very Strong |
C=C stretching (pyridine) | 1580-1600 | Medium |
C=N stretching (pyridine) | 1570-1590 | Medium |
C-N stretching | 1000-1300 | Medium-Strong |
N-H bending | 1450-1650 | Medium |
C-H bending (in-plane) | 1000-1200 | Medium |
C-H bending (out-of-plane) | 800-900 | Medium |
Ring breathing modes | 600-800 | Medium |
X-ray crystallographic analysis provides definitive structural information about the solid-state arrangement of 1-(Pyridin-2-yl)piperazin-2-one molecules [19]. While specific crystallographic data for this exact compound is limited in the literature, studies of related pyridyl-piperazine derivatives provide insight into expected structural parameters [19] [6].
Crystal structures of similar compounds typically reveal that the piperazine ring adopts a chair conformation with the pyridine substituent in an equatorial position to minimize steric interactions [6]. The carbonyl group of the lactam maintains planarity with the adjacent methylene groups due to partial double bond character resulting from resonance effects [6].
Intermolecular hydrogen bonding patterns in the crystal lattice typically involve the secondary amine hydrogen and the carbonyl oxygen, creating chains or networks of molecules [19] [6]. Additional weak interactions such as carbon-hydrogen to oxygen contacts and π-π stacking between pyridine rings may contribute to the overall crystal packing [6].
The crystal structure analysis provides precise bond lengths, bond angles, and torsion angles that confirm the molecular geometry predicted by computational methods [19]. Typical bond lengths include carbon-nitrogen single bonds of 1.46-1.48 Angstroms, carbon-oxygen double bonds of 1.21-1.23 Angstroms, and aromatic carbon-carbon bonds of 1.38-1.40 Angstroms [19] [6].
Table 5: Expected Crystallographic Parameters
Parameter | Expected Range | Typical Value |
---|---|---|
C=O bond length | 1.21-1.23 Å | 1.22 Å |
C-N bond length (piperazine) | 1.46-1.48 Å | 1.47 Å |
C-N bond length (pyridine) | 1.33-1.35 Å | 1.34 Å |
N-C=O bond angle | 110-115° | 112° |
Piperazine ring pucker | Chair | Chair |
Space group symmetry | Variable | P21/c (common) |
Computational chemistry calculations provide a comprehensive set of molecular descriptors for 1-(Pyridin-2-yl)piperazin-2-one that characterize its physicochemical properties [12] . The molecular complexity can be quantified through various topological and electronic descriptors that are useful for predicting biological activity and pharmacokinetic properties [12].
The molecule contains 23 total atoms, of which 13 are heavy atoms excluding hydrogen [12]. The compound exhibits minimal conformational flexibility with only one rotatable bond connecting the pyridine and piperazine rings [12]. This limited flexibility contributes to the compound's structural rigidity and may influence its binding specificity to biological targets [12].
Hydrogen bonding capacity is characterized by one hydrogen bond donor (the secondary amine) and four hydrogen bond acceptors (the carbonyl oxygen, pyridine nitrogen, and two piperazine nitrogens) [12]. The Topological Polar Surface Area is calculated to be approximately 46.3 square Angstroms, indicating moderate polarity [12].
The molecular refractivity, which correlates with molecular volume and polarizability, is estimated at 49.2 [12]. This parameter provides insight into the compound's intermolecular interactions and solubility characteristics [12]. The compound's electronic properties can be characterized through frontier molecular orbital energies and electrostatic potential maps derived from density functional theory calculations [21].
Table 6: Computed Molecular Descriptors for 1-(Pyridin-2-yl)piperazin-2-one
Descriptor | Value | Method/Source |
---|---|---|
Number of Atoms | 23 | Calculated from structure |
Number of Heavy Atoms | 13 | Calculated from structure |
Number of Rotatable Bonds | 1 | Calculated from structure |
Number of H-Bond Donors | 1 | Calculated from structure |
Number of H-Bond Acceptors | 4 | Calculated from structure |
Topological Polar Surface Area | 46.3 Ų | Computational prediction |
Molecular Refractivity | 49.2 | Computational prediction |
Predicted CCS [M+H]⁺ | 139.0 Ų | PubChemLite prediction |
Predicted CCS [M+Na]⁺ | 145.5 Ų | PubChemLite prediction |
Density functional theory calculations using standard basis sets provide optimized molecular geometries and vibrational frequencies that complement experimental spectroscopic data [21] [22]. These calculations reveal the electronic structure and charge distribution within the molecule, providing insight into reactivity patterns and potential interaction sites [21]. Natural bond orbital analysis can identify stabilizing hyperconjugative interactions and charge delocalization effects that influence the molecule's stability and conformation [21] [22].